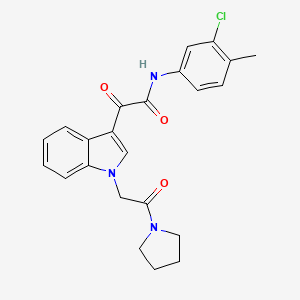

N-(3-chloro-4-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Description

N-(3-chloro-4-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a synthetic acetamide derivative featuring a unique architecture:

- Indol-3-yl core: A heteroaromatic indole ring substituted at the 1-position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group.

- Linker: A flexible oxo-pyrrolidinyl ethyl chain connecting the indole to the acetamide backbone.

- Aromatic substituent: A 3-chloro-4-methylphenyl group attached via the acetamide nitrogen.

This compound’s design combines hydrophobic (chloro, methyl), hydrogen-bonding (oxo, pyrrolidinyl), and conformational flexibility elements, making it a candidate for exploring structure–activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O3/c1-15-8-9-16(12-19(15)24)25-23(30)22(29)18-13-27(20-7-3-2-6-17(18)20)14-21(28)26-10-4-5-11-26/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOJBYBADWZXAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial, antifungal, and anticancer properties. This article aims to synthesize existing research findings regarding its biological activity, including data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H16ClN3O3. It features a chloro-methylphenyl group, an indole moiety, and a pyrrolidine derivative, which are critical for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, pyrrolidine derivatives have been shown to possess varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | Staphylococcus aureus |

| 2,4,6-tripyrrolidinochlorobenzene | 0.025 | Escherichia coli |

| N-(3-chloro-4-methylphenyl)... | TBD | TBD |

Note: MIC values indicate the minimum inhibitory concentration required to inhibit bacterial growth.

Antifungal Activity

In addition to antibacterial properties, the compound's structural similarities with known antifungal agents suggest potential efficacy against fungal pathogens. Research indicates that certain pyrrolidine derivatives exhibit antifungal activity with MIC values ranging from 16.69 to 78.23 µM against Candida albicans and other fungal strains .

Table 2: Antifungal Activity of Related Compounds

| Compound | MIC (µM) | Target Fungi |

|---|---|---|

| Pyrrolidine Derivative A | 16.69 | Candida albicans |

| Pyrrolidine Derivative B | 56.74 | Fusarium oxysporum |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies focusing on indole derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the chloro and methyl groups may enhance these effects by improving the compound's interaction with biological targets.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.55 | Apoptosis induction |

| MCF7 (breast cancer) | TBD | Cell cycle arrest |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Indol-3-yl Acetamide Derivatives

NZ-65 and NZ-66 ()

- Structure : Both feature indol-3-yl groups linked to acetamide backbones via polyethylene glycol (PEG)-like chains and triazole rings.

- Key differences: NZ-65/NZ-66 incorporate 2,4-difluorophenyl and bis(trifluoromethyl)phenyl groups, enhancing metabolic stability via fluorine substitution.

IJUSOW ()

- Structure : 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide.

- Key differences :

Chloro-Substituted Acetamides

N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide ()

- Structure: Combines a thiazolidinone ring with a chloro-substituted phenyl group.

- Key differences: The thiazolidinone core introduces sulfur-based hydrogen bonding, unlike the target’s pyrrolidinyl group. Chloro substitution at the 2-position (vs. 3-chloro-4-methyl in the target) may alter steric interactions in biological targets.

N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide ()

Linker Modifications in Acetamide Derivatives

N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ()

- Structure : Uses a simple ethyl linker between indole and acetamide.

- Fluoro-biphenyl group offers distinct electronic effects compared to the target’s chloro-methylphenyl.

Bis(azolyl)sulfonamidoacetamides ()

Data Table: Structural Comparison of Key Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.